Saccharocin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H40N4O12 |

|---|---|

Molecular Weight |

540.6 g/mol |

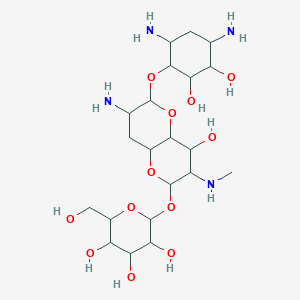

IUPAC Name |

2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H40N4O12/c1-25-10-13(29)18-8(33-20(10)37-21-16(32)14(30)12(28)9(4-26)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)11(27)15(17)31/h5-21,25-32H,2-4,22-24H2,1H3 |

InChI Key |

WKKBQRRWYZAXFF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)O)O)O)O |

Synonyms |

4''-deamino-4''-hydroxyapramycin KA 5685 KA-5685 saccharocin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Saccharocin: Structure, Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saccharocin is a novel aminoglycoside antibiotic with promising activity against a spectrum of Gram-positive and Gram-negative bacteria. This document provides a comprehensive technical overview of this compound, including its chemical structure, antibacterial profile, and detailed experimental methodologies for its production and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Aminoglycosides are a class of potent bactericidal antibiotics that have long been a cornerstone in the treatment of serious bacterial infections. This compound, a unique member of this class, has demonstrated notable antibacterial properties. This guide delves into the core scientific and technical aspects of this compound, offering a detailed examination of its chemical nature and biological function.

Chemical Structure and Properties

This compound is chemically identified as 4''-deamino-4''-hydroxyapramycin. It is an aminoglycoside antibiotic isolated from the fermentation broth of Saccharopolyspora sp. AC-3440.[1] The core structure consists of a 2-deoxystreptamine moiety linked to amino sugars.

Chemical Formula: C₂₁H₄₀N₄O₁₂

Molecular Weight: 536.56 g/mol

Appearance: White, amorphous powder

Solubility: Soluble in water, slightly soluble in methanol, and insoluble in acetone and chloroform.

Caption: Chemical Identity of this compound.

Antibacterial Activity

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its potency is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

| Microorganism | ATCC No. | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 1.56 |

| Staphylococcus epidermidis | 12228 | 3.13 |

| Bacillus subtilis | 6633 | 0.78 |

| Escherichia coli | 25922 | 6.25 |

| Klebsiella pneumoniae | 13883 | 3.13 |

| Pseudomonas aeruginosa | 27853 | 12.5 |

| Salmonella typhimurium | 14028 | 6.25 |

| Shigella sonnei | 9290 | 3.13 |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Mechanism of Action

As an aminoglycoside, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. This process is initiated by the binding of the antibiotic to the 30S ribosomal subunit.

Caption: Mechanism of action of this compound.

The binding of this compound to the A-site of the 16S rRNA within the 30S subunit interferes with the decoding process of mRNA.[2] This interference leads to the misreading of codons, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. The synthesis of aberrant or nonfunctional proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.[2][3]

Experimental Protocols

Fermentation of Saccharopolyspora sp. AC-3440

This protocol outlines the procedure for the cultivation of Saccharopolyspora sp. AC-3440 to produce this compound.

5.1.1. Media Preparation

-

Seed Medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g N-Z amine type A, 1 g CaCO₃. Adjust pH to 7.0.

-

Production Medium (per liter): 40 g glucose, 30 g soluble starch, 10 g soy flour, 10 g corn steep liquor, 5 g yeast extract, 10 g cottonseed flour, 3 g CaCO₃. Adjust pH to 7.0.

5.1.2. Fermentation Workflow

Caption: Fermentation workflow for this compound production.

Isolation and Purification of this compound

This protocol describes the extraction and purification of this compound from the fermentation broth using cation-exchange chromatography.

5.2.1. Materials

-

Cation-exchange resin (e.g., Amberlite IRC-50)

-

Ammonium hydroxide (NH₄OH) solution (0.5 N)

-

Hydrochloric acid (HCl) for pH adjustment

5.2.2. Purification Protocol

-

Broth Preparation: Centrifuge the fermentation broth to remove mycelia. Adjust the pH of the supernatant to 7.0.

-

Resin Adsorption: Apply the supernatant to a column packed with cation-exchange resin.

-

Washing: Wash the column with deionized water to remove unbound impurities.

-

Elution: Elute the bound this compound using a gradient of 0.5 N NH₄OH.

-

Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound using appropriate analytical techniques (e.g., bioassay, HPLC).

-

Desalting and Lyophilization: Pool the active fractions, desalt, and lyophilize to obtain purified this compound.

Caption: Purification workflow for this compound.

Conclusion

This compound represents a promising aminoglycoside antibiotic with a favorable antibacterial profile. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound. Its broad-spectrum activity warrants continued investigation into its therapeutic potential, particularly in the context of combating multidrug-resistant pathogens. Future studies should focus on in vivo efficacy, safety profiling, and potential for chemical modification to enhance its antimicrobial properties.

References

Saccharocin: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saccharocin is a novel aminoglycoside antibiotic discovered from the fermentation broth of Saccharopolyspora sp. AC-3440.[1] Structurally identified as 4"-deamino-4"-hydroxyapramycin, it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the discovery, origin, and known biological characteristics of this compound, including detailed, albeit generalized, experimental protocols for its fermentation and isolation. The document also presents available quantitative data on its antibacterial efficacy and discusses its putative mechanism of action based on the established knowledge of aminoglycoside antibiotics.

Discovery and Origin

This compound was first isolated from the fermentation products of the actinomycete strain Saccharopolyspora sp. AC-3440 (FERM P-6238).[1] The discovery was the result of screening programs aimed at identifying new antimicrobial agents from natural sources. The producing organism belongs to the genus Saccharopolyspora, a group of bacteria known for their ability to produce a variety of secondary metabolites, including important antibiotics like erythromycin.

Physicochemical and Structural Information

| Property | Description | Reference |

| Chemical Name | 4"-deamino-4"-hydroxyapramycin | [1] |

| Molecular Formula | C21H39N3O13 | [2] |

| Molecular Weight | 541.55 g/mol | [2] |

| Class | Aminoglycoside Antibiotic | [1] |

| Appearance | Solid powder | [2] |

| Storage Conditions | Dry, dark, and at 0-4°C for short term or -20°C for long term | [2] |

Biological Activity

This compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[1] While the original publication does not provide specific Minimum Inhibitory Concentration (MIC) values, subsequent research on apramycin and its derivatives, including this compound, has provided insights into its potential efficacy. The antibacterial activity of aminoglycosides is known to be concentration-dependent.

Further research is required to establish a comprehensive antibacterial spectrum and specific MIC values for this compound against a wide range of clinical isolates.

Experimental Protocols

The following sections describe generalized protocols for the fermentation of Saccharopolyspora sp. AC-3440 and the subsequent isolation of this compound. These are based on standard methods for aminoglycoside production and purification from actinomycetes, as the detailed original protocols are not fully available.

Fermentation of Saccharopolyspora sp. AC-3440

This protocol outlines the steps for culturing Saccharopolyspora sp. AC-3440 to produce this compound.

Materials:

-

Cryopreserved vial of Saccharopolyspora sp. AC-3440

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production culture medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Aseptically transfer a small amount of the cryopreserved culture to a flask containing the seed culture medium. Incubate at 28-30°C with agitation (e.g., 200 rpm) for 2-3 days until good growth is observed.

-

Production Culture: Inoculate the production culture medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture in a shake flask or fermenter at 28-30°C with agitation for 5-7 days. Monitor key parameters such as pH, glucose consumption, and biomass.

-

Harvesting: After the fermentation period, harvest the broth by centrifugation or filtration to separate the biomass from the supernatant containing the secreted this compound.

Isolation and Purification of this compound

This protocol describes the isolation of this compound from the fermentation broth using cation-exchange chromatography.[1]

Materials:

-

Fermentation supernatant

-

Cation-exchange resin (e.g., Dowex 50)

-

Chromatography column

-

Elution buffers (e.g., solutions of varying ionic strength and/or pH, such as ammonium hydroxide or hydrochloric acid)

-

Fraction collector

-

Freeze-dryer (lyophilizer)

Procedure:

-

Resin Preparation: Pack a chromatography column with the cation-exchange resin and equilibrate it with a low ionic strength buffer at a slightly acidic to neutral pH.

-

Loading: Adjust the pH of the fermentation supernatant to a range where this compound (an aminoglycoside) is positively charged (typically pH 6.0-7.5) and load it onto the equilibrated column.

-

Washing: Wash the column with the equilibration buffer to remove unbound impurities.

-

Elution: Elute the bound this compound from the resin by applying a gradient of increasing ionic strength or by a stepwise increase in pH. For example, a linear gradient of ammonium hydroxide can be used.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis: Analyze the fractions for the presence of this compound using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize (freeze-dry) to obtain the purified antibiotic as a solid powder.

Putative Mechanism of Action

As an aminoglycoside, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in bacteria. The generally accepted mechanism of action for aminoglycosides involves the following steps:

-

Uptake: The positively charged aminoglycoside molecule is initially attracted to the negatively charged bacterial cell surface. It is then actively transported across the cytoplasmic membrane in an energy-dependent process.

-

Ribosomal Binding: Once inside the cell, the aminoglycoside binds to the 30S ribosomal subunit.

-

Inhibition of Protein Synthesis: This binding interferes with the initiation of protein synthesis, causes misreading of mRNA, and leads to the production of non-functional or toxic proteins. This ultimately results in bacterial cell death.

Visualizations

Caption: Workflow for this compound production and purification.

Caption: Putative mechanism of action of this compound.

Conclusion

This compound represents a potentially valuable addition to the aminoglycoside class of antibiotics. Its discovery from a Saccharopolyspora species highlights the continued importance of natural product screening in the search for new therapeutic agents. While the currently available data is limited, this guide provides a foundational understanding of this compound's discovery, origin, and biological properties. Further research is warranted to fully characterize its antibacterial spectrum, elucidate its precise mechanism of action, and evaluate its therapeutic potential.

References

Putative mechanism of action of Saccharocin

An In-depth Technical Guide on the Putative Mechanism of Action of Saccharin

This technical guide provides a comprehensive overview of the putative mechanisms of action for saccharin, targeting researchers, scientists, and professionals in drug development. The document synthesizes current scientific understanding of saccharin's molecular interactions and physiological effects, presenting data in a structured and accessible format.

Stimulation of Insulin Secretion

Saccharin has been demonstrated to stimulate insulin secretion from pancreatic β-cells by acting as a ligand for sweet taste receptors (STRs)[1]. This action is notable as it is independent of caloric intake.

Signaling Pathway

The binding of saccharin to STRs on the surface of β-cells initiates an intracellular signaling cascade. This process involves the activation of Phospholipase C (PLC), which in turn leads to an increase in intracellular calcium levels[1]. The elevated calcium concentration then triggers the exocytosis of vesicles containing insulin, resulting in its secretion[1]. This signaling pathway is also partially dependent on the activity of the Transient Receptor Potential Cation Channel M5 (TRPM5)[1].

Diagram of Saccharin-Induced Insulin Secretion Signaling Pathway

Caption: Saccharin-induced insulin secretion pathway.

Experimental Protocols

The investigation into saccharin's effect on insulin secretion has employed a variety of methodologies:

-

In Vivo and In Vitro Approaches: Studies have been conducted in both living organisms (mice) and in controlled cellular environments to observe the effects of saccharin on insulin release[1].

-

Loss-of-Function Studies: To confirm the role of the sweet taste receptor, experiments have utilized cells with non-functional STR signaling[1].

-

Real-time Biosensors and Calcium Imaging: These techniques have been used to monitor the activation of the PLC signaling cascade and the resulting influx of calcium in real-time[1].

Neurological Effects

Research suggests that saccharin may have several effects on the central nervous system, particularly in the context of diabetes.

Putative Mechanisms of Action

-

Insulin Resistance and Brain Chemistry: Saccharin may influence insulin resistance and decrease the activity of monoamine oxidase (MAO) in the brain. It is also suggested to suppress the production of free radicals and corticosterone[2]. These actions could potentially help mitigate neurological disorders such as depression and anxiety in diabetic individuals[2].

Logical Relationship of Putative Neurological Effects

Caption: Putative neurological effects of saccharin.

Antimicrobial Activity

Saccharin has demonstrated antimicrobial properties, including the ability to disrupt bacterial cell structures and inhibit the formation of biofilms.

Mechanisms of Antimicrobial Action

-

Cell Lysis: Saccharin can induce bulge-mediated cell lysis in bacteria, a mechanism of action similar to the artificial sweetener acesulfame K[3].

-

Inhibition of Virulence and Biofilms: It has been shown to inhibit various virulence-associated phenotypes and can both prevent the formation of and disrupt existing polymicrobial biofilms[3].

-

Antibiotic Potentiation: Saccharin can increase the permeability of the bacterial cell envelope to antibiotics, thereby enhancing their effectiveness[3].

-

DNA Replication Dynamics: In E. coli, saccharin has been observed to impact the dynamics of DNA replication[3].

Quantitative Data on Biofilm Inhibition

The inhibitory effect of saccharin on biofilm formation is dose-dependent.

| Saccharin Concentration (%) | Inhibition of A. baumannii Biofilm | Inhibition of P. aeruginosa Biofilm |

| 0, 0.1, 0.5, 1, 2, 3, 4, 5, 6, 7, 8 | Dose-dependent inhibition observed | Dose-dependent inhibition observed |

| [3] |

Experimental Workflow for Antimicrobial Assays

Caption: Experimental workflow for antimicrobial testing.

Conditioned Taste Aversion and Immunosuppression

Saccharin has been used as a conditioned stimulus in behavioral and immunological studies.

Experimental Protocols

-

Conditioned Taste Aversion: In these experiments, the taste of saccharin is paired with an unconditioned stimulus, such as the immunosuppressive drug cyclophosphamide, to induce a conditioned aversion to the taste of saccharin[4].

-

Immunosuppression Studies: Researchers have investigated whether pairing saccharin with cyclophosphamide can lead to a conditioned immunosuppressive response[4].

Summary of Experimental Findings

| Experimental Pairing | Result |

| Saccharin with cyclophosphamide | Conditioned taste aversion was successfully generated[4]. |

| Saccharin with cyclophosphamide | Conditioned immunosuppression of the antibody response did not occur under the tested conditions[4]. |

References

Saccharocin: A Technical Overview of its Biological Function and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharocin, a member of the aminoglycoside class of antibiotics, is a broad-spectrum antibacterial agent with activity against both Gram-positive and Gram-negative bacteria.[1] Structurally identified as 4''-deamino-4''-hydroxyapramycin, this molecule is a natural product isolated from the fermentation broth of Saccharopolyspora sp. AC-3440.[1][2] As a close analog of the veterinary antibiotic apramycin, this compound holds potential for further investigation and development in an era of growing antimicrobial resistance. This technical guide provides a comprehensive overview of the known biological functions and activities of this compound, including its mechanism of action, antibacterial spectrum, and relevant experimental methodologies.

Chemical Structure and Properties

-

IUPAC Name: 4''-deamino-4''-hydroxyapramycin

-

Class: Aminoglycoside

-

General Characteristics: this compound is a water-soluble and basic compound, characteristic of aminoglycoside antibiotics.

Biological Function and Mechanism of Action

The primary biological function of this compound is the inhibition of bacterial protein synthesis, a hallmark of the aminoglycoside antibiotic family.[3] This activity is bactericidal, meaning it leads to the death of susceptible bacteria.

The mechanism of action of this compound can be inferred from its close structural relationship to apramycin and the well-established mechanism of aminoglycosides in general. The process involves the following key steps:

-

Cellular Uptake: Aminoglycosides traverse the outer membrane of Gram-negative bacteria through porin channels and are then actively transported across the cytoplasmic membrane in an energy-dependent process.

-

Ribosomal Binding: Once inside the cytoplasm, this compound binds to the 30S ribosomal subunit. The binding site is located on the 16S ribosomal RNA (rRNA).

-

Inhibition of Protein Synthesis: This binding event disrupts the normal function of the ribosome, leading to:

-

Inhibition of Translocation: Specifically, apramycin, and by extension this compound, is known to block the translocation step of protein synthesis, preventing the movement of the peptidyl-tRNA from the A-site to the P-site on the ribosome.

-

Codon Misreading: While a prominent feature of many aminoglycosides, the extent to which this compound causes codon misreading is not explicitly detailed in available literature. However, this is a general mechanism for this class of antibiotics.

-

Interference with Ribosomal Assembly: Some aminoglycosides can also interfere with the proper assembly of the ribosomal subunits.

-

The culmination of these effects is the production of truncated or non-functional proteins, leading to a cascade of events that ultimately results in bacterial cell death.

digraph "Aminoglycoside_Mechanism_of_Action" {

graph [fontname="Arial", fontsize=12, label="Figure 1: Proposed Mechanism of Action of this compound", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5"];

node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#4285F4"];

This compound [label="this compound", fillcolor="#FBBC05"];

OuterMembrane [label="Bacterial Outer Membrane (Gram-negative)"];

Periplasm [label="Periplasmic Space"];

InnerMembrane [label="Cytoplasmic Membrane"];

Cytoplasm [label="Cytoplasm"];

Ribosome [label="30S Ribosomal Subunit", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ProteinSynthesis [label="Protein Synthesis"];

CellDeath [label="Bacterial Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> OuterMembrane [label="Passive Diffusion (Porins)"];

OuterMembrane -> Periplasm;

Periplasm -> InnerMembrane [label="Active Transport"];

InnerMembrane -> Cytoplasm;

Cytoplasm -> Ribosome [label="Binding"];

Ribosome -> ProteinSynthesis [label="Inhibition of Translocation", dir=none];

ProteinSynthesis -> CellDeath [label="Leads to"];

}

Caption: Workflow for MIC Determination.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct impact of this compound on specific bacterial or host cell signaling pathways. The primary mode of action is understood to be at the level of protein synthesis inhibition. However, the downstream consequences of this inhibition can indirectly affect numerous cellular processes and signaling cascades that are dependent on de novo protein synthesis for their regulation and function.

Conclusion

This compound is a promising aminoglycoside antibiotic with a broad spectrum of activity. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is characteristic of its class and suggests potential efficacy against a range of pathogens. While detailed quantitative data on its antimicrobial activity remains limited in publicly accessible literature, its structural similarity to apramycin provides a valuable framework for understanding its potential. Further research is warranted to fully elucidate the antibacterial spectrum, potency, and potential for therapeutic development of this compound. The experimental protocols outlined in this guide provide a foundation for such future investigations.

References

- 1. This compound, a new aminoglycoside antibiotic. Fermentation, isolation, characterization and structural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Full text of "Aminoglycoside Antibiotics From Chemical Biology To Drug Discovery DEV P. Arya Wiley ( 2007)" [archive.org]

- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Effects of Saccharin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saccharin, a non-nutritive artificial sweetener, has been the subject of extensive research for over a century. Initially investigated for its metabolic inertness, recent preliminary studies have unveiled a broader spectrum of biological activities, suggesting potential therapeutic applications beyond its role as a sugar substitute. This technical guide provides an in-depth overview of the preliminary findings on saccharin's effects, with a focus on its antimicrobial, metabolic, and neurological properties. The information is presented to aid researchers, scientists, and drug development professionals in understanding the current landscape of saccharin research and identifying potential avenues for future investigation. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate comprehension.

Antimicrobial Effects of Saccharin

Recent in vitro studies have demonstrated that saccharin exhibits antimicrobial properties against a range of pathogenic bacteria, including several multidrug-resistant strains. The proposed mechanism of action involves the disruption of the bacterial cell envelope and interference with DNA replication dynamics.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of saccharin has been quantified in several studies, with results indicating a dose-dependent inhibitory effect on bacterial growth. The following table summarizes the key quantitative findings.

| Bacterial Strain | Saccharin Concentration | Observed Effect | Reference |

| Acinetobacter baumannii | 2% | >91% inhibition of biofilm formation | |

| Pseudomonas aeruginosa | 2% | >91% inhibition of biofilm formation | |

| Acinetobacter baumannii | 2% | >70% growth inhibition | |

| Klebsiella pneumoniae | 2% | >70% growth inhibition | |

| Escherichia coli | 2% | >70% growth inhibition | |

| Staphylococcus aureus | 2% | >70% growth inhibition | |

| Pseudomonas aeruginosa | 6% | ~70% growth inhibition | |

| Escherichia coli | 1.4% | Altered cell morphology and lysis | |

| Various Gram-positive and Gram-negative bacteria | 0.02 to 20.00 mg/ml | Significant inhibition of growth and acid production | |

| Escherichia coli, Proteus spp. | 20 to 320 mg/ml | Inhibition of growth |

Experimental Protocols

The dose-dependent growth inhibitory effects of saccharin are typically assessed using broth microdilution methods.

-

Bacterial Culture: Clinically relevant pathogenic isolates (e.g., E. coli, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa) are cultured in appropriate broth medium (e.g., Mueller-Hinton broth) to a specific optical density (OD) at 600 nm, corresponding to a known colony-forming unit (CFU) concentration.

-

Preparation of Saccharin Solutions: A stock solution of sodium saccharin is prepared in sterile deionized water and filter-sterilized. Serial dilutions are then made to achieve a range of final concentrations to be tested.

-

Microplate Assay: In a 96-well microplate, the bacterial suspension is added to wells containing the different concentrations of saccharin. Control wells with bacteria and no saccharin, and wells with media only (blank) are also included.

-

Incubation: The microplate is incubated at 37°C for a specified period, typically 18-24 hours.

-

Data Analysis: After incubation, the OD at 600 nm of each well is measured using a microplate reader. The percentage of growth inhibition is calculated relative to the growth in the control wells. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the saccharin concentration and fitting the data to a dose-response curve.

The effect of saccharin on biofilm formation can be evaluated using a crystal violet staining method.

-

Bacterial Culture and Inoculation: Bacteria are cultured as described above and then diluted in fresh medium. A specific volume of the diluted culture is added to the wells of a 96-well microplate.

-

Saccharin Treatment: Different concentrations of saccharin are added to the wells.

-

Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

-

Staining: After incubation, the planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.

-

Quantification: The excess stain is removed by washing, and the plate is air-dried. The bound crystal violet is solubilized with 30% acetic acid or ethanol, and the absorbance is measured at a wavelength of 570-595 nm. The percentage of biofilm inhibition is calculated relative to the control wells.

Mechanism of Antimicrobial Action

The proposed mechanism of saccharin's antimicrobial activity involves a multi-faceted attack on bacterial cells.

Metabolic Effects of Saccharin: Insulin Secretion

Contrary to its classification as a non-nutritive sweetener, in vitro and in vivo studies have shown that saccharin can stimulate insulin secretion from pancreatic β-cells. This effect is mediated by the sweet taste receptor (STR), a G-protein coupled receptor also found in extra-oral tissues.

Quantitative Data on Insulin Secretion

The following table summarizes the observed effects of saccharin on insulin secretion in different experimental models.

| Model System | Saccharin Concentration | Observed Effect on Insulin Secretion | Reference |

| Mouse Islets | 20 mM | Potentiation of glucose-stimulated insulin secretion | |

| MIN6 Beta-Cells | 25 mM | Induction of intracellular Ca2+ increase and insulin release | |

| Wild-Type Mice (in vivo) | 0.1% in drinking water | Moderate increase in plasma insulin | |

| Rat Pancreatic Islets | 1.0 - 10.0 mM | Augmentation of glucose-stimulated insulin release | |

| MIN6 Cells | 50 mM | Stimulation of insulin secretion in the presence of low glucose |

Experimental Protocols

-

Islet Isolation: Pancreatic islets are isolated from mice or rats using collagenase digestion followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Insulin Secretion Assay:

-

Islets are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours.

-

Groups of islets are then incubated in KRBB containing a stimulatory concentration of glucose (e.g., 8.3 mM or 16.7 mM) with or without various concentrations of saccharin for a defined period (e.g., 30-60 minutes).

-

A control group with only the stimulatory glucose concentration is included.

-

-

Insulin Measurement: The supernatant from each group is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The amount of secreted insulin is normalized to the islet number or total protein content. The results are often expressed as fold-change or percentage increase relative to the control group.

Signaling Pathway for Saccharin-Induced Insulin Secretion

Saccharin stimulates insulin secretion through the activation of the sweet taste receptor (T1R2/T1R3) on pancreatic β-cells, initiating a downstream signaling cascade.

Neurological Effects of Saccharin: Conditioned Taste Aversion

Saccharin is commonly used as a conditioned stimulus (CS) in studies of conditioned taste aversion (CTA), a powerful form of associative learning where an animal learns to avoid a novel taste that has been paired with a malaise-inducing agent (unconditioned stimulus, US).

Experimental Protocols

-

Animal Subjects: Male mice of a specific strain (e.g., C57BL/6J) are individually housed and habituated to a restricted water access schedule (e.g., access to water for a limited time each day).

-

Conditioning Day:

-

On the conditioning day, instead of water, the mice are presented with a novel tasting solution, the conditioned stimulus (CS), which is typically a 0.1% or 0.15% saccharin solution.

-

Shortly after consumption of the saccharin solution (e.g., 15-30 minutes), the mice are injected with an unconditioned stimulus (US) that induces malaise, such as cyclophosphamide (e.g., 20 mg/kg, intraperitoneally) or lithium chloride.

-

A control group receives the saccharin solution followed by a saline injection.

-

-

Two-Bottle Choice Test:

-

After a recovery period (e.g., 2-3 days), the mice are subjected to a two-bottle choice test, where they have simultaneous access to two bottles, one containing the saccharin solution and the other containing water.

-

The position of the bottles is typically alternated daily to avoid place preference.

-

-

Data Analysis: The volume of liquid consumed from each bottle is measured. A preference ratio is calculated as (volume of saccharin solution consumed / total volume of liquid consumed) x 100%. A significant decrease in the preference ratio in the conditioned group compared to the control group indicates the acquisition of a conditioned taste aversion.

Experimental Workflow for Conditioned Taste Aversion

Conclusion

The preliminary studies on saccharin reveal a complex and multifaceted pharmacological profile that extends beyond its role as a simple sugar substitute. The evidence for its antimicrobial activity against clinically relevant pathogens, its ability to modulate insulin secretion through sweet taste receptor signaling, and its utility as a tool in neurological research highlight the need for further investigation. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to design and execute future studies aimed at elucidating the full therapeutic potential of saccharin and its derivatives. A deeper understanding of its mechanisms of action could pave the way for the development of novel therapeutic strategies for infectious diseases, metabolic disorders, and neurological conditions.

The Source and Synthesis of Saccharin: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The query for "Saccharocin" has been interpreted as a likely reference to "Saccharin," the well-established artificial sweetener. All information herein pertains to Saccharin.

Executive Summary

Saccharin, a non-nutritive sweetener, has been a subject of extensive study since its discovery in the late 19th century. This whitepaper provides a comprehensive technical overview of the source and synthesis of saccharin. It definitively clarifies that saccharin is an artificial compound with no known natural occurrence. The primary focus is on its chemical synthesis, which is its true origin. This document details the prevalent industrial manufacturing processes, provides a laboratory-scale synthesis protocol, and presents key physicochemical data. Furthermore, it elucidates the biochemical pathway responsible for its sweet taste perception.

Source and Natural Occurrence: A Clarification

Contrary to inquiries suggesting a natural origin, saccharin (1,2-benzisothiazol-3(2H)-one, 1,1-dioxide) is a synthetic compound. It is not found in any plant, animal, or microorganism. Its discovery in 1879 by Constantin Fahlberg and Ira Remsen at Johns Hopkins University was a result of research on coal tar derivatives[1]. Fahlberg serendipitously noticed a sweet taste on his hand, which he traced back to the chemical o-sulfobenzoyl imide, which he subsequently named saccharin.

Physicochemical Properties of Saccharin and its Salts

Saccharin is typically used in its acidic form or as a sodium or calcium salt to enhance its solubility in aqueous solutions. The key physicochemical properties are summarized in Table 1.

| Property | Saccharin | Sodium Saccharin |

| Chemical Formula | C₇H₅NO₃S | C₇H₄NNaO₃S |

| Molar Mass | 183.18 g/mol | 205.17 g/mol (anhydrous) |

| Appearance | White crystalline solid | White crystalline powder |

| Melting Point | 228.8–229.7 °C | Decomposes upon heating |

| Solubility in Water | 1 g in 290 mL (sparingly soluble) | 1 g in 1.5 mL (freely soluble) |

| pKa | 1.6 | Not applicable |

| Sweetness (vs. Sucrose) | ~300-500x | ~300-500x |

Industrial Synthesis of Saccharin

The commercial production of saccharin has historically been dominated by two main synthetic routes: the Remsen-Fahlberg process and the Maumee process.

The Remsen-Fahlberg Process

The original method for synthesizing saccharin starts with toluene.

Key steps include:

-

Sulfonation: Toluene is treated with chlorosulfonic acid to produce a mixture of ortho- and para-toluenesulfonyl chloride.

-

Separation: The ortho and para isomers are separated.

-

Ammonolysis: The o-toluenesulfonyl chloride is reacted with ammonia to form o-toluenesulfonamide.

-

Oxidation: The methyl group of o-toluenesulfonamide is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) to form the corresponding carboxylic acid.

-

Cyclization: Upon heating, the o-sulfamoylbenzoic acid cyclizes to form saccharin.

The Maumee Process

Developed in the 1950s, this process starts from phthalic anhydride.

Key steps include:

-

Ammonolysis: Phthalic anhydride is converted to phthalamic acid, which is then rearranged to anthranilic acid.

-

Diazotization: Anthranilic acid is treated with nitrous acid to form a diazonium salt.

-

Sulfonation: The diazonium salt is reacted with sulfur dioxide and copper (I) chloride to introduce a sulfonyl chloride group.

-

Amidation: The resulting o-carbomethoxybenzenesulfonyl chloride is reacted with ammonia.

-

Cyclization: Acidification leads to the cyclization and formation of saccharin.

Below is a diagram illustrating the general industrial workflow for saccharin production.

Caption: General Industrial Workflow for Saccharin Production.

Experimental Protocol: Laboratory Synthesis of Saccharin via the Remsen-Fahlberg Process

This protocol outlines the synthesis of saccharin from o-toluenesulfonamide.

Materials:

-

o-Toluenesulfonamide

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Heating mantle

-

Round-bottom flask

-

Reflux condenser

-

Beakers

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

Dissolution: In a round-bottom flask, dissolve o-toluenesulfonamide in a dilute solution of sodium hydroxide.

-

Oxidation: While stirring, slowly add a solution of potassium permanganate to the flask. The addition should be controlled to maintain a gentle reflux. The purple color of the permanganate will disappear as it is consumed. Continue addition until a faint pink color persists.

-

Manganese Dioxide Removal: After the reaction is complete, cool the mixture and filter to remove the brown manganese dioxide precipitate.

-

Precipitation: Transfer the filtrate to a beaker and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of saccharin will form.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the saccharin crystals by vacuum filtration using a Buchner funnel. Wash the crystals with cold distilled water.

-

Drying: Dry the purified saccharin crystals in a desiccator or a low-temperature oven.

The chemical synthesis pathway for the Remsen-Fahlberg process is depicted below.

References

An In-depth Technical Guide on the Initial Characterization of Saccharocin

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the initial characterization of Saccharocin, a biosynthetic precursor to the aminoglycoside antibiotic apramycin. The focus of this guide is on its synthesis, ribosomal selectivity, and preliminary antibacterial activity. Due to the limited publicly available data on this compound, this paper synthesizes findings from key research to serve as a foundational resource for professionals in the fields of microbiology, medicinal chemistry, and drug development. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams of the synthesis workflow and proposed mechanism of action are included to facilitate understanding.

Introduction

This compound is an organic compound that serves as a biosynthetic precursor to apramycin, an aminoglycoside antibiotic used in veterinary medicine.[1] While not as extensively studied as its successor, apramycin, this compound's characterization is crucial for understanding the biosynthesis of apramycin and for the development of novel aminoglycoside derivatives with potentially improved efficacy and reduced toxicity. This guide summarizes the current knowledge on this compound, with a particular focus on its chemical synthesis and its selective interaction with bacterial ribosomes.

Chemical Synthesis of this compound

This compound can be synthesized from apramycin through a multi-step process involving regioselective partial azidation followed by stereoretentive oxidative deamination.[1][2] This chemical transformation allows for the differentiation of the 4''-amino group of apramycin, which is a key step in producing this compound and other apramycin derivatives.[2]

Synthesis Workflow

The synthesis of this compound from apramycin is a targeted chemical modification process. The general workflow is outlined below.

Caption: Synthesis workflow of this compound from apramycin.

Mechanism of Action and Ribosomal Selectivity

This compound, like other aminoglycosides, is believed to exert its antibacterial effect by targeting the bacterial ribosome, thereby inhibiting protein synthesis. A key aspect of its initial characterization has been the evaluation of its selectivity for bacterial ribosomes over eukaryotic ribosomes. This selectivity is a critical determinant of a compound's potential therapeutic index, as off-target effects on eukaryotic ribosomes can lead to toxicity, such as ototoxicity.

Ribosomal Inhibition Pathway

This compound's mechanism of action involves binding to the A-site of the bacterial 16S ribosomal RNA, which is a component of the 30S ribosomal subunit. This binding interferes with the decoding process, leading to the inhibition of protein synthesis and ultimately bacterial cell death.

Caption: Proposed mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data from the initial characterization of this compound, focusing on its ribosomal inhibition and antibacterial activity.

Table 1: Ribosomal Inhibition

| Ribosome Type | Compound | IC50 (μM) |

| Bacterial (E. coli) | This compound | 0.8 |

| Bacterial (E. coli) | Apramycin | 0.4 |

| Humanized Bacterial (A1555G) | This compound | >100 |

| Humanized Bacterial (A1555G) | Apramycin | 50 |

Data sourced from studies on ribosomal selectivity.[2]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | Compound | MIC (μg/mL) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | This compound | 4 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Apramycin | 2 |

| ESKAPE Pathogen Panel (representative) | This compound | Generally 2-fold higher than Apramycin |

| ESKAPE Pathogen Panel (representative) | Apramycin | Varies |

Data reflects a general trend observed in comparative studies.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of this compound from Apramycin

Objective: To synthesize this compound via chemical modification of apramycin.

Materials:

-

Apramycin sulfate

-

Azide source (e.g., sodium azide)

-

Reagents for oxidative deamination

-

Solvents and purification reagents

Procedure:

-

Regioselective Partial Azidation: Apramycin is subjected to a regioselective azidation reaction. This step is controlled to primarily introduce an azide group at a specific position, leaving other amino groups available for the next step.

-

Stereoretentive Oxidative Deamination: The remaining free amino group at the 4''-position of the azido-apramycin intermediate undergoes stereoretentive oxidative deamination.[2] This reaction converts the amino group into a hydroxyl group while preserving the stereochemistry at that center.

-

Deprotection: Any protecting groups used during the synthesis are removed to yield the final this compound product.

-

Purification: The final product is purified using standard chromatographic techniques to ensure high purity.

Ribosomal Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against bacterial and eukaryotic ribosomes.

Materials:

-

Purified bacterial (e.g., E. coli) and eukaryotic ribosomes

-

This compound and control compounds (e.g., apramycin)

-

In vitro transcription/translation coupled system

-

Radio-labeled amino acids or a fluorescent reporter system

Procedure:

-

Assay Setup: A series of reactions are prepared containing the in vitro transcription/translation system, a template mRNA, and varying concentrations of this compound or the control compound.

-

Incubation: The reactions are incubated under conditions that allow for protein synthesis.

-

Quantification of Protein Synthesis: The amount of protein synthesized in each reaction is quantified. This can be done by measuring the incorporation of radio-labeled amino acids into newly synthesized proteins or by measuring the fluorescence of a reporter protein.

-

IC50 Determination: The concentration of the compound that inhibits protein synthesis by 50% (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The initial characterization of this compound reveals it to be a compound with selective inhibitory activity against bacterial ribosomes. While its antibacterial potency is slightly lower than that of apramycin, its enhanced selectivity against bacterial over humanized ribosomes suggests a potentially favorable safety profile with a reduced risk of ototoxicity.[2] The synthetic route from apramycin provides a viable method for producing this compound for further investigation.

Future research should focus on a more comprehensive evaluation of this compound's antibacterial spectrum, in vivo efficacy, and a full toxicological profile. Further structural studies of this compound in complex with the bacterial ribosome could provide valuable insights for the rational design of new aminoglycoside antibiotics. The methodologies and data presented in this guide offer a solid foundation for these future endeavors.

References

An In-depth Technical Guide to the Exploratory Research on Saccharin Targets

Disclaimer: The initial query for "Saccharocin" yielded limited specific results. The scientific literature predominantly contains information on "Saccharin." This document proceeds under the assumption that the intended subject of research is Saccharin and its biological targets.

Introduction

Saccharin, one of the first discovered artificial sweeteners, has a long history of use in food and beverage products. Beyond its primary application as a sugar substitute, recent research has unveiled a spectrum of biological activities, suggesting its potential as a lead compound in drug discovery. This technical guide provides an in-depth exploration of the known and putative biological targets of saccharin, intended for researchers, scientists, and drug development professionals. The document outlines the molecular interactions, presents quantitative data for these interactions, details experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Identified Biological Targets of Saccharin

Current research has identified three primary biological targets for saccharin and its derivatives: the sweet taste receptors (T1R2/T1R3), the bacterial cell envelope, and the Janus kinase/signal transducer and activator of transcription 1 (JAK/STAT1) signaling pathway.

Sweet Taste Receptors: T1R2/T1R3

Saccharin's interaction with the heterodimeric G-protein coupled receptor T1R2/T1R3 is responsible for its sweet taste perception. This interaction is complex, exhibiting a dualistic nature of agonism at lower concentrations and allosteric inhibition at higher concentrations.

-

Agonistic Action: At concentrations below 3 mM, saccharin binds to the Venus Flytrap (VFT) module of the T1R2 subunit, inducing a conformational change that activates the receptor and initiates the downstream signaling cascade, leading to the perception of sweetness.

-

Antagonistic Action: At concentrations exceeding 3 mM, saccharin can bind to allosteric inhibitory sites on both the T1R2 and T1R3 subunits, which inhibits the receptor's response to other sweeteners.

Quantitative Data: Saccharin's Interaction with Sweet Taste Receptors

| Parameter | Value | Target | Assay Type |

| Agonistic Concentration Range | < 3 mM | Human T1R2/T1R3 | Calcium Mobilization Assay |

| Antagonistic Concentration Range | > 3 mM | Human T1R2/T1R3 | Calcium Mobilization Assay |

Bacterial Cell Envelope

Saccharin has demonstrated notable antimicrobial properties against a range of pathogenic bacteria. Its mechanism of action involves the disruption of the bacterial cell envelope, leading to the formation of bulges and subsequent cell lysis. This activity is independent of its sweet taste receptor interaction and positions saccharin as a potential scaffold for the development of novel antibiotics.

Quantitative Data: Antibacterial Activity of Saccharin (IC50 Values)

| Bacterial Species | IC50 (%) | Gram Staining |

| Escherichia coli | 1.2 - 1.5 | Gram-negative |

| Staphylococcus aureus | 1.2 - 1.5 | Gram-positive |

| Klebsiella pneumoniae | 1.2 - 1.5 | Gram-negative |

| Acinetobacter baumannii | 1.2 - 1.5 | Gram-negative |

| Pseudomonas aeruginosa | 2.5 | Gram-negative |

JAK/STAT1 Signaling Pathway

Derivatives of saccharin have been identified as inhibitors of the interferon-mediated JAK/STAT1 signaling pathway, which is a key regulator of inflammatory responses. This discovery suggests a potential therapeutic application for saccharin-based compounds in the treatment of inflammatory diseases. The lead compound, CU-CPD103, has been shown to inhibit the production of nitric oxide (NO), a downstream effector of the JAK/STAT1 pathway.

Quantitative Data: Inhibition of JAK/STAT1 Pathway by a Saccharin Derivative

| Compound | IC50 (µM) | Target Pathway | Cell Line | Assay |

| CU-CPD103 | 7.88 ± 1.25 | IFN-γ induced JAK/STAT1 signaling | RAW 264.7 | Nitric Oxide Production Assay |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the exploration of saccharin's biological targets.

Sweet Taste Receptor Activation Assay (Calcium Mobilization)

This protocol describes a cell-based assay to measure the activation of the human sweet taste receptor T1R2/T1R3 in response to saccharin.

Materials:

-

HEK293 cells stably co-expressing human T1R2, T1R3, and a promiscuous G-protein subunit (e.g., Gα16gust44).

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Probenecid.

-

Saccharin solutions of varying concentrations.

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader.

Procedure:

-

Cell Culture: Culture the HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2.5 µM), Pluronic F-127 (0.025% w/v), and probenecid (2.5 mM) in assay buffer (e.g., HBSS).

-

Remove the culture medium and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of saccharin in the assay buffer.

-

Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Add 20 µL of the saccharin solutions to the respective wells.

-

Immediately begin recording the fluorescence intensity for 2-3 minutes.

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the saccharin concentration to generate a dose-response curve.

Bacterial Growth Inhibition Assay (Broth Microdilution for MIC/IC50)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) of saccharin against a bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., E. coli).

-

Mueller-Hinton Broth (MHB).

-

Saccharin stock solution.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

Incubator.

Procedure:

-

Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution of Saccharin: Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the saccharin stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria without saccharin) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of saccharin that completely inhibits visible growth.

-

IC50 Determination: Measure the optical density at 600 nm (OD600) of each well using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Plot the percentage of inhibition against the saccharin concentration and fit the data to a dose-response curve to determine the IC50 value.

JAK/STAT1 Pathway Inhibition Assay (Western Blot for p-STAT1)

This protocol describes the use of Western blotting to assess the inhibitory effect of a saccharin derivative on the phosphorylation of STAT1 in response to interferon-gamma (IFN-γ).

Materials:

-

Macrophage cell line (e.g., RAW 264.7).

-

RPMI-1640 medium with 10% FBS.

-

Recombinant murine IFN-γ.

-

Saccharin derivative (e.g., CU-CPD103).

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (5% BSA in TBST).

-

Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-STAT1.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells in RPMI-1640 with 10% FBS.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the saccharin derivative for 1-2 hours.

-

Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 15-30 minutes.

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.

-

Data Analysis: Quantify the band intensities and normalize the p-STAT1 signal to the total STAT1 signal.

Mandatory Visualizations

This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows related to saccharin's biological targets.

Caption: Saccharin's dual interaction with the T1R2/T1R3 sweet taste receptor.

Caption: Proposed mechanism of saccharin's antibacterial action.

Caption: Inhibition of the JAK/STAT1 signaling pathway by a saccharin derivative.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Saccharin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin, a non-nutritive artificial sweetener, has been a subject of extensive research and industrial production since its discovery in 1879. These application notes provide detailed protocols for the laboratory-scale synthesis of saccharin via two established methods: the Remsen-Fahlberg synthesis and the Maumee Chemical Company synthesis. Additionally, this document outlines the chemical properties and includes diagrams illustrating the synthesis workflows.

Chemical Information

| Property | Value |

| IUPAC Name | 1,2-benzisothiazol-3(2H)-one 1,1-dioxide |

| Chemical Formula | C₇H₅NO₃S[1] |

| Molar Mass | 183.18 g/mol [1] |

| Appearance | White crystalline solid[2] |

| Melting Point | 228.8–229.7 °C[2] |

| Solubility in Water | 1 g per 290 mL[2] |

| pKa | 1.6[2] |

Experimental Protocols

Remsen-Fahlberg Synthesis from Toluene

This method, the original route to saccharin, starts with the sulfonation of toluene.[2]

Materials:

-

Toluene

-

Chlorosulfonic acid

-

Ammonia

-

Potassium permanganate

-

Hydrochloric acid

Protocol:

-

Sulfonation: React toluene with chlorosulfonic acid. This reaction yields a mixture of ortho and para-toluenesulfonyl chloride.

-

Separation: Separate the ortho-toluenesulfonyl chloride isomer from the para isomer.

-

Amidation: Convert the ortho-toluenesulfonyl chloride to ortho-toluenesulfonamide by reacting it with ammonia.

-

Oxidation: Oxidize the methyl group of the ortho-toluenesulfonamide to a carboxylic acid using an oxidizing agent like potassium permanganate.

-

Cyclization: The resulting o-sulfamoylbenzoic acid will then cyclize to form saccharin upon heating and acidification.

Diagram of Remsen-Fahlberg Synthesis Workflow:

Caption: Workflow for the Remsen-Fahlberg synthesis of saccharin from toluene.

Maumee Chemical Company Synthesis from Methyl Anthranilate

An improved synthesis route was developed in 1950, starting from methyl anthranilate.[2]

Materials:

-

Methyl anthranilate

-

Sodium nitrite

-

Hydrochloric acid

-

Sulfur dioxide

-

Chlorine

-

Ammonia

Protocol:

-

Diazotization: React methyl anthranilate with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

-

Sulfonylation: Treat the diazonium salt with sulfur dioxide in the presence of a copper catalyst to introduce a sulfonyl chloride group.

-

Chlorination: The resulting compound is then chlorinated.

-

Amidation and Cyclization: Finally, reaction with ammonia leads to the formation of the sulfonamide, which then cyclizes to yield saccharin.

Diagram of Maumee Chemical Company Synthesis Workflow:

Caption: Workflow for the Maumee Chemical Company synthesis of saccharin.

Data Presentation

Comparison of Synthesis Routes

| Feature | Remsen-Fahlberg Synthesis | Maumee Chemical Company Synthesis |

| Starting Material | Toluene | Methyl Anthranilate |

| Key Intermediates | o-Toluenesulfonyl chloride, o-Toluenesulfonamide | Diazonium salt, Sulfonyl chloride intermediate |

| Reagents | Chlorosulfonic acid, Ammonia, Oxidizing agent | Nitrous acid, Sulfur dioxide, Chlorine, Ammonia |

| Advantages | Historically significant, uses readily available starting material. | Reported to be an improved and more efficient method.[2] |

| Disadvantages | Can produce a mixture of isomers requiring separation. | Involves the use of potentially hazardous reagents like sulfur dioxide and chlorine. |

Conclusion

The laboratory synthesis of saccharin can be accomplished through multiple pathways, with the Remsen-Fahlberg and Maumee Chemical Company methods being the most prominent. The choice of method may depend on the availability of starting materials, equipment, and safety considerations. The provided protocols offer a foundational guide for researchers to produce saccharin for further study or as a building block in the development of new chemical entities. It is imperative to conduct all experimental work in a well-ventilated fume hood and with appropriate personal protective equipment.

References

Standard protocol for Saccharocin extraction

Application Notes and Protocols: Saccharin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin is a non-nutritive artificial sweetener that is approximately 300–400 times sweeter than sucrose.[1][2] It is produced through chemical synthesis and is widely used in the food and beverage industry, as well as in pharmaceutical formulations to mask the bitter taste of some medicines.[1][2][3] This document provides a detailed overview of the standard protocols for the synthesis (in lieu of extraction from natural sources), purification, and quantification of saccharin, along with its biological activities and associated signaling pathways.

I. Synthesis and Purification of Saccharin

Saccharin is not extracted from natural sources but is synthesized chemically. The most common methods are the Remsen-Fahlberg process and a process starting from phthalic anhydride.[3][4][5] The term "extraction" in the context of saccharin production refers to the separation and purification of the compound during the synthesis process.

A. Remsen-Fahlberg Synthesis Protocol

This classic method involves the oxidation of o-toluene sulfonamide.[1]

Experimental Protocol:

-

Sulfonation of Toluene: Toluene is reacted with chlorosulfonic acid to produce o-toluene sulfonamide and p-toluene sulfonamide isomers.

-

Separation of Isomers: The ortho and para isomers are separated.

-

Oxidation: The o-toluene sulfonamide is oxidized with an oxidizing agent like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) to form o-sulfobenzoic acid.[3]

-

Ammonolysis: The o-sulfobenzoic acid is reacted with ammonia to form the ammonium salt, which upon heating, cyclizes to form saccharin.[3]

-

Purification: The crude saccharin is then purified by recrystallization.

B. Synthesis from Phthalic Anhydride

A more modern approach involves the use of phthalic anhydride as a starting material.[4]

Experimental Protocol:

-

Amidation: Phthalic anhydride is reacted with ammonia to form phthalamic acid.

-

Esterification and Diazotization: The phthalamic acid undergoes esterification followed by a diazotization reaction.

-

Substitution and Chlorination: A substitution reaction followed by chlorination yields o-sulfonylchloride methylbenzoate.[4]

-

Ammonolysis: The o-sulfonylchloride methylbenzoate is reacted with liquid ammonia to generate o-sulfonamide methylbenzoate.[4]

-

Neutralization and Cyclization: The intermediate is neutralized and cyclized to form a sodium saccharin solution.[4]

-

Purification: The solution is then decolored, filtered, concentrated, and crystallized to obtain pure sodium saccharin.[4]

C. Purification of Saccharin

Experimental Protocol:

-

Acidification and Precipitation: The aqueous solution containing the saccharin salt is acidified with a strong acid, such as hydrochloric acid, to precipitate the less soluble acid form of saccharin.[6][7]

-

Filtration: The precipitated saccharin is collected by filtration.

-

Washing: The collected crystals are washed with cold water to remove impurities.[8]

-

Drying: The washed saccharin is dried at 105°C for 2 hours.[8]

-

Recrystallization (Optional): For higher purity, the dried saccharin can be recrystallized from a suitable solvent.

II. Quantitative Analysis of Saccharin

Several analytical methods are available for the quantification of saccharin in various samples.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the accurate and simultaneous determination of saccharin and other food additives.[9][10]

Experimental Protocol:

-

Sample Preparation:

-

Liquid Samples (e.g., beverages): Decarbonate by stirring, then filter through a 0.45 µm membrane filter.[11] Dilute if necessary to bring the concentration within the calibration range.

-

Solid Samples: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., water or methanol-water mixture), and dilute to a known volume.[11]

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.[12]

-

Mobile Phase: A typical mobile phase is a mixture of an acidic buffer (e.g., 5% glacial acetic acid or 0.05 M phosphate buffer at pH 6.9) and an organic solvent like methanol or acetonitrile.[11][12]

-

Flow Rate: Typically 1.0 mL/min.[12]

-

Detection: UV detection at a wavelength of 230 nm.[12]

-

Injection Volume: 10 µL.[12]

-

-

Quantification:

-

Prepare a series of standard solutions of known saccharin concentrations.

-

Generate a calibration curve by plotting the peak area or peak height against the concentration of the standards.

-

Determine the concentration of saccharin in the sample by comparing its peak area/height to the calibration curve.

-

Table 1: HPLC Performance Data for Saccharin Quantification

| Parameter | Value | Reference |

| Column | µ-Bondapak/C18 or CrestPak C18S | [11][12] |

| Mobile Phase | 5% glacial acetic acid or 0.05 M Phosphate buffer (pH 6.9)/Methanol (90/10) | [11][12] |

| Wavelength | 230 nm | [12] |

| Retention Time | 0.93 ± 0.00 min | [9] |

| Linearity (R²) | > 0.99 | [9] |

| Average Recovery | 99.0% | [11] |

B. Spectrophotometry

A simple and rapid spectrophotometric method can also be used for routine analysis.

Experimental Protocol:

-

Reaction: The method is based on the reaction of saccharin with tetrachloro-p-benzoquinone (p-chloranil) in an ethanol:acetone (4:1) medium, accelerated by hydrogen peroxide. This produces a violet-red compound.[13]

-

Measurement: The absorbance of the resulting solution is measured at a wavelength of 550 nm.[13]

-

Quantification: Beer's law is obeyed in a concentration range of 2.05 x 10⁻⁴ to 3.00 x 10⁻³ M.[13]

Table 2: Spectrophotometric Method Performance Data

| Parameter | Value | Reference |

| Wavelength (λmax) | 550 nm | [13] |

| Linearity Range | 2.05 x 10⁻⁴ to 3.00 x 10⁻³ M | [13] |

| Correlation Coefficient (r) | 0.9998 | [13] |

| Detection Limit | 1.55 x 10⁻⁵ M | [13] |

| Recoveries | 99.2–104.3% | [13] |

III. Biological Activity and Signaling Pathways

Saccharin's primary biological effect is the elicitation of a sweet taste sensation through the activation of specific taste receptors. Recent studies have also explored other biological activities.

A. Sweet Taste Perception

Saccharin activates the sweet taste receptor, which is a heterodimer of two G-protein coupled receptors (GPCRs), T1R2 and T1R3.[14][15]

Signaling Pathway:

-

Binding: Saccharin binds to the T1R2/T1R3 receptor on the surface of taste receptor cells.[15]

-

G-protein Activation: This binding activates a heterotrimeric G-protein, α-gustducin.[15]

-

Second Messenger Production: The activated G-protein stimulates phospholipase C β2 (PLCβ2), which leads to the production of inositol triphosphate (IP3).[15][16]

-

Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).[15][16]

-

Channel Activation and Depolarization: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel M5 (TRPM5), leading to an influx of Na⁺ ions and depolarization of the cell.[15][16]

-

Neurotransmitter Release: Depolarization triggers the release of ATP, which acts as a neurotransmitter, activating purinergic receptors on afferent nerve fibers that transmit the sweet taste signal to the brain.[15][16]

B. Anticancer and Antimicrobial Activity

Some novel saccharin analogs have shown potential anticancer and antimicrobial activities in preclinical studies.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[17]

-

Cell Seeding: Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the saccharin analog and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[17]

Table 3: Anticancer Activity of Selected Saccharin Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| 10a | Ovarian (Ovcar-3) | 7.64 ± 0.01 | [17] |

| 10a | Melanoma (M-14) | 8.66 ± 0.01 | [17] |

IV. Visualizations

Caption: Experimental workflow for saccharin synthesis, purification, analysis, and bioactivity screening.

References

- 1. Saccharine: What is it, Safety, and More [healthline.com]

- 2. Saccharin - Wikipedia [en.wikipedia.org]

- 3. enzymm.com [enzymm.com]

- 4. scispace.com [scispace.com]

- 5. The Science of Saccharin: Purity, Precision and Performance – JMC Fine Chemicals [jmcfinechem.com]

- 6. US4464537A - Preparation of saccharin - Google Patents [patents.google.com]

- 7. EP0052750B1 - Process for the preparation of saccharin - Google Patents [patents.google.com]

- 8. fao.org [fao.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. jascoinc.com [jascoinc.com]

- 13. A simplified spectrophotometric method for routine analysis of saccharin in commercial noncaloric sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Taste receptor - Wikipedia [en.wikipedia.org]

- 15. Sugars, Sweet Taste Receptors, and Brain Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 17. benchchem.com [benchchem.com]

Application of Saccharin and Polysaccharides in Animal Models: A Review of Preclinical Research

The term "Saccharocin" does not correspond to a recognized agent in the current scientific literature. However, research into related molecules, such as the artificial sweetener saccharin and various polysaccharides, has revealed significant biological activities in animal models. These studies provide a foundation for potential therapeutic applications, ranging from metabolic regulation and anti-inflammatory effects to wound healing. This document outlines key findings and experimental protocols from preclinical studies involving saccharin and polysaccharides, offering insights for researchers and drug development professionals.

Saccharin: Beyond Sweetness

Saccharin, a widely used artificial sweetener, has been investigated for its pharmacological effects in various animal models. Studies have explored its impact on insulin secretion, inflammation, and even its potential as a tool in addiction research.

Modulation of Insulin Secretion

In vivo and in vitro studies in mice have demonstrated that saccharin can potentiate insulin secretion. This effect is dependent on the activation of sweet taste receptors (STRs) and the subsequent triggering of the phospholipase C (PLC) signaling cascade, leading to calcium influx and insulin exocytosis.

Table 1: Summary of Quantitative Data on Saccharin's Effect on Insulin Secretion

| Parameter | Animal Model | Dosage | Route of Administration | Key Finding | Reference |

| Insulin Secretion | Mice | Physiological amount | Oral | Potentiated insulin secretion |

Anti-inflammatory Properties

Derivatives of saccharin have been identified as potent inhibitors of the interferon signaling pathway, suggesting a potential therapeutic role in inflammatory diseases. A lead compound, CU-CPD103, was shown to inhibit nitric oxide (NO) signaling through the JAK/STAT1 pathway in a mouse cell line.[1]

Table 2: Summary of Quantitative Data on Anti-inflammatory Effects of a Saccharin Derivative

| Compound | Assay | Cell Line | Key Finding | Reference |

| CU-CPD103 | Nitric Oxide (NO) Signaling Assay | Mouse Cell Line | Potent inhibitor of NO signaling | [1] |

Polysaccharides: Promoting Tissue Repair

Polysaccharide-based formulations have been extensively studied in animal models for their ability to promote the healing of infected wounds. Materials like alginate, cellulose, chitosan, and hyaluronic acid have demonstrated efficacy in controlling infection and improving tissue regeneration.[2] These natural polymers can act as drug delivery systems, releasing antimicrobial and healing agents in a controlled manner.[2]

Experimental Protocols

In Vivo Evaluation of Insulin Secretion in Mice

This protocol is based on methodologies used to assess the effect of saccharin on insulin secretion.

-

Animal Model: Male C57BL/6 mice, 8-12 weeks old.

-

Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-